6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride
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Overview
Description
6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride is a complex organic compound that features a piperazine ring, a quinoline moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-chlorophenylamine with butanoyl chloride under controlled conditions.
Quinoline Formation: The quinoline moiety is introduced through a cyclization reaction involving appropriate precursors.
Final Coupling: The piperazine intermediate is coupled with the quinoline derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interact with GABA receptors, potentially causing hyperpolarization of nerve endings .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
- Cetirizine ethyl ester dihydrochloride
Uniqueness
6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride is unique due to its specific combination of a piperazine ring, a quinoline moiety, and a chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
80834-50-0 |
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Molecular Formula |
C23H27Cl2N3O2 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C23H26ClN3O2.ClH/c24-19-4-1-2-5-21(19)27-14-12-26(13-15-27)11-3-6-22(28)18-7-9-20-17(16-18)8-10-23(29)25-20;/h1-2,4-5,7,9,16H,3,6,8,10-15H2,(H,25,29);1H |
InChI Key |
RUCBTSMCIMWBAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCCN3CCN(CC3)C4=CC=CC=C4Cl.Cl |
Origin of Product |
United States |
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